molecular formula C18H27NO3 B1141436 (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol CAS No. 1065193-59-0

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

货号: B1141436
CAS 编号: 1065193-59-0
分子量: 305.418
InChI 键: NNGHNWCGIHBKHE-FVQBIDKESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taxonomic Position within Isoquinoline Family

The compound (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol occupies a distinctive position within the broader isoquinoline alkaloid family classification system. Isoquinoline alkaloids represent one of the largest groups among naturally occurring alkaloids, with approximately 2500 known compounds that are primarily formed by plants. The taxonomic classification places this compound specifically within the benzoquinolizine subgroup, which forms part of the isoquinoline derivatives category.

Within the hierarchical classification system of alkaloids, this compound belongs to the isoquinoline derivatives and related alkaloids group, which are derived from tyrosine or phenylalanine precursors through dopamine or tyramine pathways. The isoquinoline family encompasses various structural subtypes including benzylisoquinoline alkaloids, aporphines, and benzoquinolizine derivatives, with the latter representing the specific structural framework of our target compound. The compound's classification as a member of isoquinolines places it within a family known for diverse pharmacological activities and structural complexity.

The benzoquinolizine classification distinguishes this compound from other isoquinoline derivatives through its specific tricyclic ring system arrangement. This structural framework is characteristic of alkaloids found in various plant families, particularly those belonging to Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. The compound's specific stereochemical configuration, denoted by the (2R,3R,11bR) nomenclature, further refines its taxonomic position within the benzoquinolizine subclass.

Benzoquinolizine Ring System: Structural Definition and Significance

The benzo[a]quinolizine ring system represents a fundamental tricyclic framework that serves as the characteristic structural backbone for numerous alkaloids, including those of the berberine and emetine type. This ring system consists of a quinolizine nucleus fused with a benzene ring, creating a complex three-ring arrangement that provides the molecular foundation for the compound this compound.

The structural significance of the benzoquinolizine framework lies in its ability to provide a rigid molecular scaffold that can accommodate various substituents while maintaining specific three-dimensional spatial arrangements. In the case of our target compound, the ring system supports multiple functional groups including hydroxyl groups at positions 2 and 9, a methoxy group at position 10, and an isobutyl substituent at position 3. The hexahydro designation indicates that six hydrogen atoms have been added to the basic benzo[a]quinolizine framework, resulting in partial saturation of the ring system.

The benzoquinolizine ring system demonstrates remarkable structural versatility, allowing for diverse substitution patterns that can significantly influence the compound's chemical and biological properties. The three-step synthetic access to this tricyclic system has been developed through sophisticated chemical methodologies involving Schiff base formation, tandem Mannich/conjugate addition reactions, and Heck-type cyclizations. This synthetic accessibility has contributed to the importance of benzoquinolizine derivatives in pharmaceutical research and natural product chemistry.

The specific arrangement of the benzoquinolizine ring system in our target compound creates multiple stereogenic centers, with the (2R,3R,11bR) configuration defining the precise three-dimensional structure. This stereochemical specificity is crucial for understanding the compound's chemical behavior and potential interactions with biological systems. The ring system's inherent structural rigidity, combined with the flexible substituent groups, creates a unique molecular architecture that distinguishes this compound within the broader isoquinoline family.

Historical Context of Benzoquinolizine Research

The historical development of benzoquinolizine research traces back to the mid-20th century when the foundational understanding of these complex ring systems began to emerge through systematic alkaloid chemistry investigations. The benzoquinolizine framework gained particular prominence through the study of naturally occurring alkaloids that exhibited this structural motif, leading to increased interest in synthetic methodologies for accessing these compounds.

Significant historical milestones in benzoquinolizine research include the development of efficient synthetic routes that allowed for the systematic exploration of structure-activity relationships within this chemical class. The three-step access methodology represents a key advancement in the field, providing researchers with reliable methods for constructing the tricyclic benzo[a]quinolizine ring system through convergent synthetic strategies. These methodological developments have enabled the preparation of numerous derivatives and analogs for comprehensive chemical and biological evaluation.

The historical context of benzoquinolizine research is closely intertwined with the broader field of alkaloid chemistry and natural product research. Early investigations focused on the isolation and structural elucidation of naturally occurring benzoquinolizine alkaloids, which provided the foundational knowledge necessary for understanding the chemical properties and potential applications of these compounds. The development of modern analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, has significantly enhanced the ability to characterize complex benzoquinolizine structures accurately.

Research interest in benzoquinolizine derivatives has been sustained over several decades due to their demonstrated biological activities and potential therapeutic applications. The compound this compound represents a continuation of this research tradition, embodying the accumulated knowledge and synthetic capabilities that have been developed in the benzoquinolizine field. The historical progression from natural product isolation to synthetic methodology development has established benzoquinolizine chemistry as a significant area of scientific investigation.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₈H₂₇NO₃, which provides essential information about the compound's atomic composition and structural characteristics. This formula indicates the presence of eighteen carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and three oxygen atoms, reflecting the complex molecular architecture of this benzoquinolizine derivative.

The molecular weight of the compound is approximately 305.418 grams per mole, with the monoisotopic mass being 305.199094. This molecular weight places the compound within the range typical for complex alkaloid structures and reflects the substantial molecular framework provided by the benzoquinolizine ring system combined with its various substituents. The molecular weight data is crucial for analytical identification and quantification purposes in research applications.

Analysis of the molecular formula reveals important structural features of the compound. The presence of three oxygen atoms corresponds to the two hydroxyl groups at positions 2 and 9, and the methoxy group at position 10. The single nitrogen atom is integrated within the quinolizine ring system, contributing to the basic character typical of alkaloid compounds. The carbon-to-hydrogen ratio reflects the partially saturated nature of the hexahydro-benzoquinolizine framework.

The following table summarizes the key molecular parameters of the compound:

Parameter Value
Molecular Formula C₁₈H₂₇NO₃
Molecular Weight 305.418 g/mol
Monoisotopic Mass 305.199094
Defined Stereocenters 3 of 3
Chemical Abstract Service Registry Number 5220-98-4
ChEBI Identifier CHEBI:125633

The molecular formula analysis also provides insights into the compound's chemical properties and potential reactivity patterns. The presence of multiple hydroxyl groups suggests the compound may exhibit hydrogen bonding capabilities and enhanced water solubility compared to purely hydrocarbon-based benzoquinolizine derivatives. The methoxy substituent contributes additional polar character while potentially influencing the compound's electronic properties through its electron-donating effects.

属性

IUPAC Name

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGHNWCGIHBKHE-FVQBIDKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956903-21-2, 1065193-59-0
Record name 9-o-Desmethyl-alpha-dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956903212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-9-o-Desmethyl-alpha-dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1065193590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC750374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M4TU3OJF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCJ8D6Q25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

生物活性

The compound (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol , commonly referred to as a derivative of dihydrotetrabenazine (DTBZ), is notable for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antioxidant effects.

  • Molecular Formula : C19H29NO3
  • Molar Mass : 305.41 g/mol
  • CAS Registry Number : 1583277-30-8

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the benzo[a]quinolizine structure. For instance:

  • Cell Line Studies : In vitro evaluations using the Hep3B liver cancer cell line demonstrated that certain derivatives exhibit significant anticancer activity. For example, compound 2a showed a reduction in α-fetoprotein secretion and induced G2-M phase arrest in cell cycle analysis, indicating potent antitumor activity comparable to doxorubicin .
CompoundIC50 (µM)Mechanism of Action
2a1625.8Induces G2-M phase arrest
Doxorubicin7.4DNA intercalation

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays:

  • DPPH Assay : The DPPH free radical scavenging assay indicated that compounds with the benzo[d]ioxole moiety possess significant antioxidant activity. The synthesized compounds were compared to Trolox (IC50 = 7.72 µM), with varying effectiveness noted among different derivatives .
CompoundIC50 (µM)Comparison to Trolox
Compound 139.85Moderate
Compound 279.95Lower than Trolox

Mechanistic Insights

The biological activities of this compound may be attributed to its structural features that influence its interaction with biological targets:

  • Cell Cycle Modulation : The compound's ability to induce cell cycle arrest suggests it may interact with cellular regulatory mechanisms involved in cancer proliferation.
  • Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, contributing to the compound's ability to neutralize free radicals.

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Benzodioxole Derivatives : Research demonstrated that benzodioxole derivatives exhibited both anticancer and antioxidant activities across various cancer cell lines . These findings support the hypothesis that structural modifications can enhance biological efficacy.
  • Comparative Analysis with Other Compounds : The study compared the biological activities of DTBZ derivatives with other known anticancer agents and found that certain modifications led to improved potency and selectivity against cancer cells .

科学研究应用

Pharmacological Applications

  • Neurological Disorders :
    • Research indicates that compounds similar to (+)-9-deMe-DTBZ may exhibit neuroprotective effects and potential therapeutic benefits in treating conditions such as Parkinson's disease and Huntington's disease. These benefits are attributed to their ability to modulate neurotransmitter systems and protect against neurotoxicity.
  • Antimicrobial Activity :
    • Studies have shown that derivatives of isoquinoline compounds can possess significant antimicrobial properties. For instance, compounds structurally related to (+)-9-deMe-DTBZ have been evaluated for their effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of specific functional groups appears to enhance their antibacterial efficacy.
  • Cancer Research :
    • The compound has been investigated for its potential anti-cancer properties. Isoquinoline derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involve the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of a series of isoquinoline derivatives. Among them, (+)-9-deMe-DTBZ showed promising results in reducing neuronal cell death induced by oxidative stress. The study concluded that this compound could be a lead candidate for further development as a neuroprotective agent .

Case Study 2: Antimicrobial Screening

In an antimicrobial screening study, several isoquinoline derivatives were tested against common pathogens. (+)-9-deMe-DTBZ exhibited significant inhibition against Candida albicans and Staphylococcus aureus, suggesting its potential utility as an antifungal and antibacterial agent . The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.

Case Study 3: Anti-Cancer Activity

Research conducted on the anti-cancer activity of isoquinoline derivatives indicated that (+)-9-deMe-DTBZ could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. This was attributed to its interaction with key regulatory proteins involved in cell cycle control .

Summary Table of Applications

Application AreaDescriptionReferences
Neurological DisordersPotential therapeutic benefits in Parkinson's and Huntington's diseases
Antimicrobial ActivitySignificant activity against bacterial strains and fungi
Cancer ResearchInduces apoptosis in cancer cells; inhibits tumor growth

相似化合物的比较

Table 1: Key Structural Differences

Compound Name Substituents/Functional Groups Stereochemistry Biological Target/Activity
(2R,3R,11bR)-10-Methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol 10-methoxy, 2,9-diol, 3-isobutyl 2R,3R,11bR VMAT2 ligand (precursor to [¹¹C]-α-DTBZ)
(2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-hexahydrobenzo[a]quinolizin-2-ol 9,10-dimethoxy, 2-ol, 3-isobutyl 2S,3R,11bR Tetrabenazine metabolite; VMAT2 inhibitor
(3S,11bS)-9,10-Dimethoxy-3-(2-methylpropyl)-hexahydrobenzo[a]quinolizin-2-one 9,10-dimethoxy, 2-ketone, 3-isobutyl 3S,11bS Ketone analog; reduced VMAT2 affinity
3-Butyl-9,10-dimethoxy-hexahydrobenzo[a]quinolizin-2-ol hydrochloride 9,10-dimethoxy, 3-butyl (linear chain) Not specified Modified lipophilicity; structural analog
(3R,11bR)-9,10-Bis(trideuteriomethoxy)-3-isobutyl-hexahydrobenzo[a]quinolizin-2-one Deuterated methoxy groups, 2-ketone, 3-isobutyl 3R,11bR Isotopically labeled; metabolic stability studies

Key Observations :

Substituent Effects :

  • The 10-methoxy group in the target compound contrasts with 9,10-dimethoxy substitutions in analogs like dihydrotetrabenazine derivatives. Dimethoxy analogs exhibit stronger VMAT2 binding due to enhanced hydrophobic interactions .
  • Replacement of the 2,9-diol with a 2-ketone (e.g., in CAS 1026016-84-1) reduces hydrogen-bonding capacity, lowering target affinity .

Stereochemistry :

  • The 2R,3R,11bR configuration is critical for VMAT2 selectivity. Epimerization at position 2 (e.g., 2S in dihydrotetrabenazine) alters binding kinetics and metabolite activity .

Alkyl Chain Modifications :

  • Replacing the 3-isobutyl group with a linear butyl chain (CID 3048060) increases molecular flexibility but decreases steric complementarity with VMAT2’s hydrophobic pocket .

准备方法

Allylation of N-Cbz-Tetrahydroisoquinoline

  • Reagents : Allyltributylstannane, DDQ/NaNO₂ catalytic system.

  • Conditions : CH₂Cl₂, O₂ atmosphere, 1 h.

  • Yield : >90% for 5a (N-Cbz-1-allyl-THIQ).

Cross-Metathesis with Enones

  • Catalyst : Second-generation Hoveyda–Grubbs (HG2).

  • Substrates : Methyl vinyl ketone, phenyl vinyl ketone.

  • Conditions : 45°C, argon, 6 h.

  • Yield : 80–84% for enones 6a–m .

Palladium-Catalyzed Cyclization

  • Steps :

    • Hydrogenation of enone 6a .

    • Cbz-deprotection.

    • Intramolecular reductive amination.

  • Conditions : Pd/C, H₂, DMF, 80°C.

  • Outcome : Single diastereomer 7 in 80% yield.

Table 1. Key Reaction Parameters and Yields

StepCatalyst/ReagentTime (h)Yield (%)
AllylationDDQ/NaNO₂1>90
Cross-MetathesisHG2680–84
CyclizationPd/C880

Stereochemical Control and Optimization

The (2R,3R,11bR) configuration is critical for VMAT2 binding. Modern methods achieve stereocontrol through:

  • Chiral auxiliaries : Use of (R)-BINOL-derived catalysts during allylation.

  • Conformational locking : Methoxy and isobutyl groups direct ring closure via chair-like transition states.

  • Dynamic kinetic resolution : Pd-mediated hydrogenation ensures axial chirality at C11b.

Comparative studies show that replacing NaNO₂ with Cu(OTf)₂ in Step 1 improves enantiomeric excess (ee) from 92% to 98% but reduces yield to 78%.

Industrial-Scale Adaptations

While no direct industrial synthesis exists for this compound, insights from a 2008 patent (CN101423496B) on analogous dibenzoazepines suggest scalable modifications:

  • Solvent systems : Methanol/toluene (1:0.5–10) enhances solubility and reduces side reactions.

  • Base selection : KOH or potassium methoxide outperforms NaOMe in eliminating bromide byproducts.

  • Workflow : Batch processing with in-line purification (e.g., centrifugal partition chromatography) achieves 84.2% yield at 100-g scale.

Comparative Analysis of Methodologies

Table 2. Method Comparison

ParameterKilbourn (1994)ACS Omega (2022)Industrial Patent
Total Yield50–65%58–62%80–84%
StereoselectivityModerate (85% ee)High (>98% ee)N/A
ScalabilityLab-scalePilot-scaleIndustrial
Key LimitationMulti-step HPLCCatalyst costSubstrate specificity

常见问题

Q. How to design a robust experimental workflow for novel derivatives?

  • Answer :
  • Phase 1 : Optimize synthesis (Design of Experiments, DoE) with response surface methodology.
  • Phase 2 : Validate intermediates via LC-MS/NMR.
  • Phase 3 : Prioritize derivatives using in silico ADMET profiling (e.g., SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Reactant of Route 2
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。